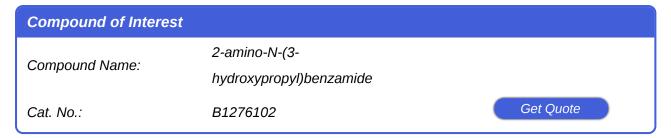


Application Notes and Protocols for 2-amino-N-(3-hydroxypropyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Application Notes Background

2-Aminobenzamide derivatives are a cornerstone in medicinal chemistry and drug discovery, serving as crucial intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. The inherent reactivity of the ortho-amino group and the amide functionality allows for diverse chemical transformations, making them versatile building blocks. Notably, the 2-aminobenzamide scaffold is a key pharmacophore in various enzyme inhibitors, including the clinically significant class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.

2-amino-N-(3-hydroxypropyl)benzamide as a Chemical Intermediate

2-amino-N-(3-hydroxypropyl)benzamide is a bifunctional chemical intermediate designed for utility in multi-step organic synthesis. Its structure incorporates three key features:

A primary aromatic amine (aniline): This group is nucleophilic and can readily undergo
reactions such as acylation, alkylation, and diazotization, serving as a handle for introducing
diverse substituents.



- An amide linkage: This provides structural rigidity and hydrogen bonding capabilities, which can be crucial for molecular recognition in biological targets.
- A primary alcohol (hydroxyl group): Located on the propyl chain, this functional group offers a
 secondary site for modification through esterification, etherification, or oxidation, enabling the
 attachment of additional pharmacophoric elements or solubility-enhancing groups.

The presence of both a nucleophilic amine and a hydroxyl group makes this molecule an ideal starting material for creating more complex molecules with tailored properties for drug development.

Key Application: Intermediate for PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. Many potent PARP inhibitors share a common structural motif derived from 2-aminobenzamide.

2-amino-N-(3-hydroxypropyl)benzamide serves as an excellent precursor for novel PARP inhibitors. The 2-amino group can be cyclized with various reagents to form the core heterocyclic systems (e.g., quinazolinones, phthalazinones) characteristic of many PARP inhibitors. The N-(3-hydroxypropyl) side chain can be further functionalized to modulate pharmacokinetic and pharmacodynamic properties such as solubility, cell permeability, and target engagement.

Physicochemical Data

The following table summarizes the calculated physicochemical properties for **2-amino-N-(3-hydroxypropyl)benzamide**.



Property	Value
Molecular Formula	C10H14N2O2
Molecular Weight	194.23 g/mol
CAS Number	190792-73-5 (Hypothetical)
Appearance	Off-white to light yellow solid (Predicted)
Melting Point	Not Determined
Boiling Point	Not Determined
Calculated LogP	0.85 (Predicted)
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	3
Rotatable Bonds	4

Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide from Isatoic Anhydride

This protocol describes the synthesis of **2-amino-N-(3-hydroxypropyl)benzamide** via the ring-opening of isatoic anhydride with **3-amino-1-propanol**.

Materials:

- Isatoic anhydride (1.0 eq)
- 3-Amino-1-propanol (1.1 eq)
- Dimethylformamide (DMF) or 1,4-Dioxane
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- · Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask, add isatoic anhydride (1.0 eq) and the chosen solvent (e.g., DMF, approx. 5-10 mL per gram of isatoic anhydride).
- Addition of Amine: While stirring the suspension at room temperature, slowly add 3-amino-1-propanol (1.1 eq).
- Reaction: Heat the reaction mixture to 70-80 °C. The reaction progress can be monitored by
 the evolution of carbon dioxide (bubbling) and by Thin Layer Chromatography (TLC) (e.g.,
 using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is
 typically complete within 2-4 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated
 NaHCO₃ solution to remove any unreacted starting material and acidic byproducts.



- Separate the organic layer and wash it sequentially with water and then brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient
 of ethyl acetate in hexane (e.g., starting from 30% EtOAc and gradually increasing to 70%
 EtOAc) to afford the pure 2-amino-N-(3-hydroxypropyl)benzamide.
- Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acylation of 2-amino-N-(3-hydroxypropyl)benzamide - A Step Towards a PARP Inhibitor Core

This protocol demonstrates the use of the synthesized intermediate in a subsequent acylation reaction, a common step in constructing PARP inhibitors.

Materials:

- 2-amino-N-(3-hydroxypropyl)benzamide (1.0 eq)
- Acetyl chloride or Acetic anhydride (1.1 eq)
- Pyridine or Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine



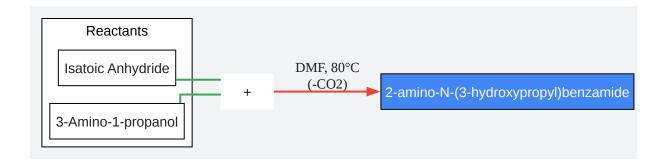
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Reaction Setup: Dissolve 2-amino-N-(3-hydroxypropyl)benzamide (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask and cool the solution in an ice bath to 0 °C.
- Addition of Base and Acylating Agent: Add the base (e.g., pyridine, 1.2 eq) to the solution.
 Then, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
- Purification:
 - Filter the mixture and concentrate the organic solvent using a rotary evaporator.
 - Purify the resulting crude product by recrystallization or silica gel chromatography to yield the acylated product, N-(2-acetamido-N-(3-hydroxypropyl)benzamide).



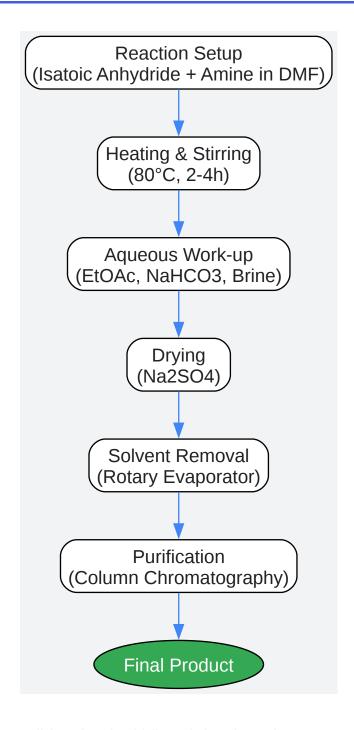
Visualizations



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Caption: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide.

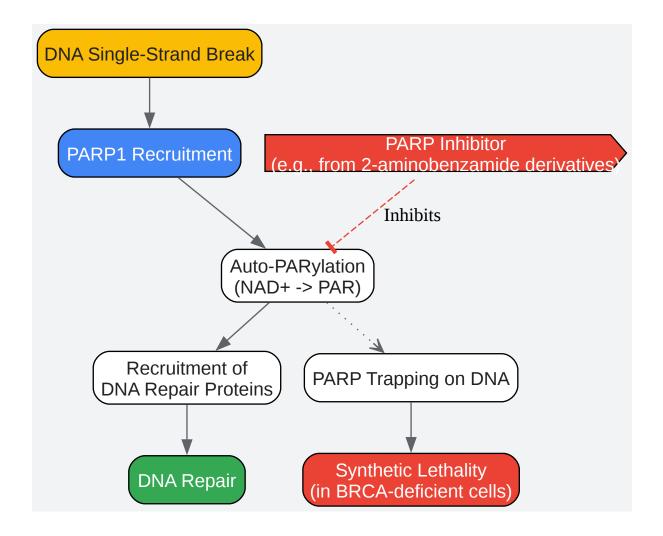




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Caption: General experimental workflow for synthesis.





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